molecular formula C5H5NOS B13959099 3-Pyridinol, 4-mercapto-

3-Pyridinol, 4-mercapto-

Cat. No.: B13959099
M. Wt: 127.17 g/mol
InChI Key: REBVBPPSWLTPLM-UHFFFAOYSA-N
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Description

3-Pyridinol, 4-mercapto- is a heterocyclic compound that contains both a hydroxyl group and a thiol group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinol, 4-mercapto- typically involves the introduction of the hydroxyl and thiol groups onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a thiol reagent under controlled conditions. For example, the reaction of 3-chloropyridine with sodium hydrosulfide can yield 3-Pyridinol, 4-mercapto-.

Industrial Production Methods

Industrial production of 3-Pyridinol, 4-mercapto- may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving multiple steps including purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinol, 4-mercapto- undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The hydroxyl and thiol groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various alkyl or acyl derivatives.

Scientific Research Applications

3-Pyridinol, 4-mercapto- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinol, 4-mercapto- involves its ability to interact with various molecular targets. The hydroxyl and thiol groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. These interactions can modulate biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-3-pyridinol
  • 2,3-Dihydroxypyridine
  • 3-Hydroxypyridine

Uniqueness

3-Pyridinol, 4-mercapto- is unique due to the presence of both hydroxyl and thiol groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. Additionally, the specific positioning of these groups on the pyridine ring can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C5H5NOS

Molecular Weight

127.17 g/mol

IUPAC Name

3-hydroxy-1H-pyridine-4-thione

InChI

InChI=1S/C5H5NOS/c7-4-3-6-2-1-5(4)8/h1-3,7H,(H,6,8)

InChI Key

REBVBPPSWLTPLM-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C(C1=S)O

Origin of Product

United States

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